![molecular formula C26H27N5O4 B2437660 3-(2-éthoxyéthyl)-8-(2-méthoxy-5-méthylphényl)-1-méthyl-7-phényl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-81-8](/img/structure/B2437660.png)
3-(2-éthoxyéthyl)-8-(2-méthoxy-5-méthylphényl)-1-méthyl-7-phényl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé a suscité l’intérêt en raison de son potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier en ce qui concerne l’inhibition de la prolifération cellulaire et l’induction de l’apoptose. Sa structure chimique unique peut interférer avec des voies cellulaires clés, ce qui en fait un candidat prometteur pour des études plus approfondies en thérapie anticancéreuse .
Propriétés anti-inflammatoires
L’inflammation joue un rôle crucial dans diverses maladies, y compris les maladies auto-immunes et les affections chroniques. Des études préliminaires suggèrent que notre composé pourrait présenter des effets anti-inflammatoires en modulant des voies de signalisation spécifiques. Les chercheurs explorent son potentiel en tant que nouvel agent anti-inflammatoire .
Immunomodulation
La réponse du système immunitaire est essentielle au maintien de la santé. Certaines études indiquent que notre composé pourrait influencer la fonction des cellules immunitaires, potentiellement en renforçant les réponses immunitaires ou en supprimant les réactions immunitaires excessives. Des recherches supplémentaires sont nécessaires pour comprendre ses mécanismes précis et ses implications thérapeutiques .
Neuroprotection
Les maladies neurodégénératives, telles que la maladie d’Alzheimer et la maladie de Parkinson, sont caractérisées par des dommages neuronaux. La structure chimique de notre composé suggère des propriétés neuroprotectrices possibles. Les chercheurs étudient ses effets sur la survie neuronale, le stress oxydatif et la neuroinflammation. Des résultats prometteurs pourraient conduire à des applications thérapeutiques en neurologie .
Activité antivirale
Les virus posent des défis importants pour la santé mondiale. Certaines études ont exploré le potentiel antiviral de notre composé contre des virus spécifiques, notamment le virus de l’herpès simplex (VHS) et le virus de l’immunodéficience humaine (VIH). Sa structure unique à base de purine peut interférer avec les mécanismes de réplication ou d’entrée virale .
Thérapie photodynamique (PDT)
La thérapie photodynamique est un traitement non invasif du cancer et d’autres affections. Les propriétés photochimiques de notre composé en font un candidat intéressant pour la PDT. Lorsqu’il est exposé à des longueurs d’onde spécifiques de lumière, il génère des espèces réactives de l’oxygène qui endommagent sélectivement les cellules cibles. Les chercheurs étudient son utilisation dans le traitement localisé du cancer .
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-5-35-14-13-29-24(32)22-23(28(3)26(29)33)27-25-30(22)16-20(18-9-7-6-8-10-18)31(25)19-15-17(2)11-12-21(19)34-4/h6-12,15-16H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFVNHUNKLKIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)
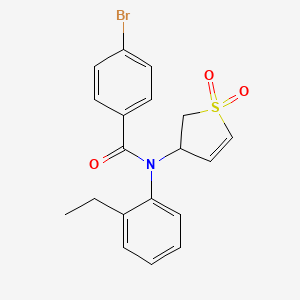
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
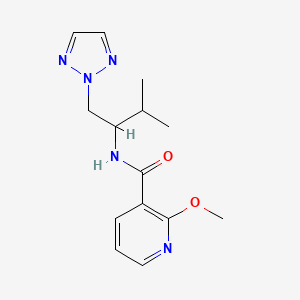
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
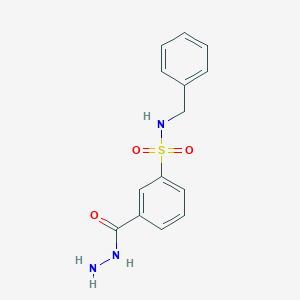
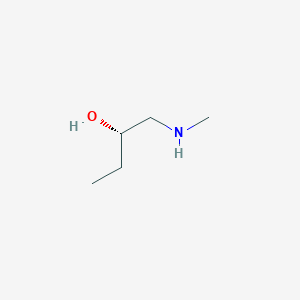
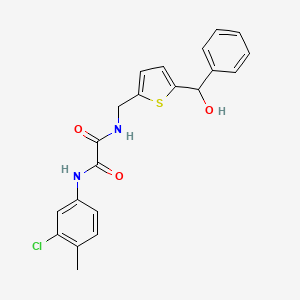
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)
